2-Chloro-4,5-difluorobenzenesulfonyl chloride

Nucleophilic substitution Reaction kinetics Structure-activity relationship

2-Chloro-4,5-difluorobenzenesulfonyl chloride (CAS 67475-58-5) is a halogenated benzenesulfonyl chloride, characterized by a molecular formula of C₆H₂Cl₂F₂O₂S and a molecular weight of 247.05 g/mol. It is a versatile reagent in organic synthesis, primarily utilized as a key building block for introducing the 2-chloro-4,5-difluorobenzenesulfonyl moiety into target molecules.

Molecular Formula C6H2Cl2F2O2S
Molecular Weight 247.05 g/mol
CAS No. 67475-58-5
Cat. No. B1303781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,5-difluorobenzenesulfonyl chloride
CAS67475-58-5
Molecular FormulaC6H2Cl2F2O2S
Molecular Weight247.05 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)F)F
InChIInChI=1S/C6H2Cl2F2O2S/c7-3-1-4(9)5(10)2-6(3)13(8,11)12/h1-2H
InChIKeyNITODZKOCXPBBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4,5-difluorobenzenesulfonyl Chloride (CAS 67475-58-5) Procurement: Core Chemical Profile and Sourcing Rationale


2-Chloro-4,5-difluorobenzenesulfonyl chloride (CAS 67475-58-5) is a halogenated benzenesulfonyl chloride, characterized by a molecular formula of C₆H₂Cl₂F₂O₂S and a molecular weight of 247.05 g/mol . It is a versatile reagent in organic synthesis, primarily utilized as a key building block for introducing the 2-chloro-4,5-difluorobenzenesulfonyl moiety into target molecules . Its dual halogenation pattern (chlorine at the 2-position, fluorine at the 4- and 5-positions) imparts distinct electronic and steric properties that differentiate it from simpler benzenesulfonyl chlorides, making it a valuable intermediate in the pharmaceutical and agrochemical industries . The compound is typically available as a liquid with a purity of ≥95-98% .

Why Generic Substitution of 2-Chloro-4,5-difluorobenzenesulfonyl Chloride is Not Advisable


The specific substitution pattern of 2-chloro-4,5-difluorobenzenesulfonyl chloride is critical for its intended applications. Simple substitution with a non-fluorinated analog (e.g., 2-chlorobenzenesulfonyl chloride) or a differently substituted analog (e.g., 2,4-difluorobenzenesulfonyl chloride) can lead to significant changes in the electronic properties, reactivity, and ultimately, the biological activity or material performance of the final derivative [1]. The electron-withdrawing fluorine atoms at the 4- and 5-positions, in conjunction with the chlorine at the 2-position, modulate the electrophilicity of the sulfonyl chloride group and the lipophilicity of the resulting sulfonamide [2]. Furthermore, the unique steric and electronic environment influences the regio- and chemoselectivity in subsequent reactions, making direct substitution a high-risk strategy for process development and lead optimization in drug discovery [3].

Quantitative Differentiation Guide for 2-Chloro-4,5-difluorobenzenesulfonyl Chloride


Electrophilic Reactivity Modulation: Impact of 4,5-Difluoro Substitution on Sulfonyl Chloride Reactivity

The electrophilic reactivity of 2-chloro-4,5-difluorobenzenesulfonyl chloride is modulated by the electron-withdrawing fluorine atoms at the 4- and 5-positions, as well as the 2-chloro group. While direct kinetic data for this specific compound is not available, a comprehensive study of 22 variously substituted arenesulfonyl chlorides established that electron-withdrawing substituents (positive σ constants) decrease the rate of chloride-chloride exchange, following the Hammett equation with a ρ-value of +2.02 [1]. By applying this class-level inference, the 4,5-difluoro and 2-chloro substituents on this compound are expected to confer a significantly lower reaction rate compared to unsubstituted benzenesulfonyl chloride or electron-donating substituted analogs. This allows for greater control in chemoselective transformations.

Nucleophilic substitution Reaction kinetics Structure-activity relationship

Lipophilicity Enhancement via Dual Halogenation: Calculated LogP Advantage

The introduction of fluorine atoms is a common strategy in medicinal chemistry to modulate lipophilicity and metabolic stability. A direct comparison of calculated partition coefficients (LogP) reveals a significant lipophilicity advantage for 2-chloro-4,5-difluorobenzenesulfonyl chloride over non-fluorinated analogs. Its calculated LogP is 3.63 [1]. This is substantially higher than that of the non-fluorinated analog 2-chlorobenzenesulfonyl chloride (calculated LogP ≈ 2.41) and the mono-fluorinated analog 2-chloro-5-fluorobenzenesulfonyl chloride (calculated LogP ≈ 3.01) [2]. The higher LogP suggests enhanced membrane permeability, which is a critical parameter in early-stage drug discovery.

Medicinal chemistry Drug design Physicochemical properties

Volatility and Handling: Comparative Boiling Point and Density for Process Safety

The physical properties of 2-chloro-4,5-difluorobenzenesulfonyl chloride directly impact its handling and use in larger-scale syntheses. Its boiling point is reported as 288.9°C at 760 mmHg and its density is 1.686 g/cm³ . In contrast, a related compound, 2,4-difluorobenzenesulfonyl chloride, has a significantly lower boiling point of 101-102°C at 1 mmHg [1]. While the pressure difference complicates direct comparison, the higher normal boiling point of the target compound indicates lower volatility, which can reduce inhalation risks during routine handling. Furthermore, its higher density compared to many common solvents (e.g., water) must be accounted for in liquid-liquid extractions and waste disposal.

Process chemistry Safety Scale-up

Sulfonamide Pharmacophore Validation: Essential Precursor for Carbonic Anhydrase Inhibitor Patents

2-Chloro-4,5-difluorobenzenesulfonyl chloride is a direct precursor to a class of fluorinated benzenesulfonamides that have been explicitly claimed as novel inhibitors of carbonic anhydrase (CA) isoforms in patent EP2914583 [1]. The patent highlights the critical role of the fluorine substitution pattern in achieving high affinity and selectivity for specific CA isoforms, a mechanism not accessible with non-fluorinated analogs [1]. For example, research on related 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides demonstrates that increased fluorination enhances binding to the CA active site through specific interactions with the zinc-bound hydroxide ion and hydrophobic pocket residues [2]. The 2-chloro-4,5-difluoro substitution pattern provides a distinct balance of electronic effects and steric bulk, making it a preferred scaffold over simpler analogs for generating selective CA inhibitors.

Carbonic anhydrase inhibition Drug discovery Fluorinated building blocks

Optimal Application Scenarios for Procuring 2-Chloro-4,5-difluorobenzenesulfonyl Chloride


Synthesis of High-LogP Sulfonamide Drug Candidates for Improved Membrane Permeability

Medicinal chemistry programs aiming to enhance the passive membrane permeability of sulfonamide-based drug candidates should prioritize this building block. Its calculated LogP of 3.63 offers a significant advantage over less lipophilic sulfonyl chloride analogs [1]. Incorporating the 2-chloro-4,5-difluorobenzenesulfonyl moiety into a lead compound can improve its ability to cross cell membranes, potentially increasing oral bioavailability and intracellular target engagement. This is especially relevant for targets in the central nervous system or intracellular pathogens.

Development of Selective Carbonic Anhydrase Inhibitors

For research teams focused on developing novel carbonic anhydrase (CA) inhibitors, particularly those targeting specific isoforms like CA IX or CA XII for oncology applications, 2-chloro-4,5-difluorobenzenesulfonyl chloride is a key intermediate. Patent literature explicitly identifies the fluorinated benzenesulfonamide scaffold, derived from this building block, as a source of potent and selective CA inhibitors [2]. The fluorine atoms are crucial for modulating the sulfonamide group's pKa and facilitating key hydrophobic interactions with the enzyme's active site, a mode of action not achievable with non-fluorinated alternatives.

Precision Polymer Functionalization and Material Science

In material science, where the introduction of specific functional groups with controlled reactivity is required, this sulfonyl chloride offers a distinct advantage. Its modulated electrophilicity, inferred from the electron-withdrawing 4,5-difluoro and 2-chloro substituents, allows for more controlled and chemoselective reactions with polymeric amines or alcohols compared to more reactive, unsubstituted benzenesulfonyl chloride [3]. This is crucial for creating well-defined polymer architectures, surface modifications, or functional coatings with tailored properties, minimizing unwanted side reactions and cross-linking.

Scale-Up of Low-Volatility Sulfonylation Reactions

Process chemists seeking to scale up reactions involving sulfonyl chlorides will find the lower volatility of 2-chloro-4,5-difluorobenzenesulfonyl chloride (boiling point 288.9°C at 760 mmHg) to be a significant safety and handling advantage over more volatile alternatives . This property reduces the risk of inhalation exposure and simplifies reactor set-up, as specialized low-temperature condensers are less likely to be required. Its higher density (1.686 g/cm³) also facilitates straightforward liquid transfers and biphasic work-ups.

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